2H,5H-Pyrano(4,3-b)pyran-2-one, 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl-
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Overview
Description
2H,5H-Pyrano(4,3-b)pyran-2-one, 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl- is a natural product found in Tolypocladium inflatum with data available.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Compounds with the 2H,5H-pyrano[4,3-b]pyran-5-one skeleton, including 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl- derivatives, are of interest in medicinal chemistry due to their diverse biological activities. A microwave-assisted Domino Knoevenagel condensation/6π-electron electrocyclization technique has been developed for the efficient synthesis of these compounds (Leutbecher et al., 2004). This method facilitates the rapid preparation of libraries of substituted 2H,5H-pyrano[4,3-b]pyran-5-ones and related heterocyclic systems.
Medicinal Chemistry Applications
Pyrano[3,2-b]pyrans, a closely related class of compounds, play a significant role in medicinal and pharmaceutical chemistry. Their diverse biological activities and synthetic versatility, including derivatives like 7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl-2H,5H-pyrano[4,3-b]pyran-2-one, make them valuable in this field (Borah et al., 2021).
Biological Activity
Specifically, metabolic products from Fusarium acuminatum, including the compound of interest, have been identified and are noteworthy for their unique chemical structures and potential biological activities (Grove & Hitchcock, 1991).
Potential in Anticancer Research
Research into the cytotoxicity of pyrano[4,3-b]chromones, which are structurally similar, against various cancer cell lines has been conducted. This research provides insights into the potential anticancer applications of related compounds like 2H,5H-pyrano[4,3-b]pyran-2-one derivatives (Nagai et al., 2018).
Crystal Structure and Molecular Analysis
Studies on the crystal structure of related compounds, such as the fungal metabolite austdiol, provide insights into the molecular conformation and intermolecular interactions of these compounds (Lo Presti et al., 2003).
Properties
CAS No. |
157695-36-8 |
---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-5-6(2)15-11(13)9-7(14-3)4-8(12)16-10(5)9/h4-6,11,13H,1-3H3 |
InChI Key |
ZYSOIVWPFGMXCV-UHFFFAOYSA-N |
SMILES |
CC1C(OC(C2=C1OC(=O)C=C2OC)O)C |
Canonical SMILES |
CC1C(OC(C2=C1OC(=O)C=C2OC)O)C |
Synonyms |
7,8-dihydro-5-hydroxy-4-methoxy-7,8-dimethyl-2H-5H-pyrano(4,3-b)pyran-2-one isochlamydosporol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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